Home > Products > Screening Compounds P43484 > 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline - 477889-38-6

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Catalog Number: EVT-2974508
CAS Number: 477889-38-6
Molecular Formula: C17H11Cl2F3N2O
Molecular Weight: 387.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline []

    -Chloro- and 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives []

      ,7-Dichloroquinoxaline-2,3-Dione (DCQX) []

      • Compound Description: DCQX is identified as a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex []. This compound exhibits high selectivity for these glycine binding sites without affecting other binding sites on the NMDA receptor complex.

      -Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione []

      • Compound Description: This compound is a 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-dione derivative with a 4-bromophenyl group attached to the nitrogen at position 1. It demonstrated higher cytotoxicity against human gastric adenocarcinoma cells (MKN 45) than adriamycin and cisplatin in vitro [].

      ,3-Diethyl-5,10-pyrazino[2,3-g]quinoxalinedione []

      • Compound Description: This compound, a 2,3-diethyl-5,10-pyrazino[2,3-g]quinoxalinedione derivative, exhibited cytotoxicity against human gastric adenocarcinoma cells (MKN 45) comparable to adriamycin in vitro [].

      -Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) []

      • Compound Description: DCQ, a quinoxaline 1,4-dioxide, demonstrated significant hypoxia-selective toxicity to tumor cells []. This compound was particularly potent at a dose of 1 μM and exhibited a hypoxia cytotoxicity ratio (HCR) of 100.

      -Benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) []

      • Compound Description: BPQ, a quinoxaline 1,4-dioxide, exhibited hypoxia-selective toxicity to tumor cells, but to a lesser extent than DCQ []. It had a hypoxia potency of 20 μM and an HCR of 40.

      -Nitro-3,4-dihydro-2(1H)-quinolones []

      • Compound Description: This entry refers to a class of 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives investigated for their antagonist activity at the glycine site on the NMDA receptor and AMPA receptor []. The study identified structural features influencing potency and selectivity for these receptors.

      -Cyano-7-nitroquinoxaline-2,3-dione (CNQX) [, , ]

      • Compound Description: CNQX is identified as a non-NMDA antagonist, effectively blocking AMPA and kainate receptors [, ]. It acts competitively and does not affect the maximum response of the receptors.

      ,7-Dinitro-quinoxaline-2,3-dione (DNQX) []

      • Compound Description: Similar to CNQX, DNQX acts as a competitive antagonist of AMPA and kainate receptors [], highlighting the activity of quinoxalinedione derivatives in modulating these receptors.

      Properties

      CAS Number

      477889-38-6

      Product Name

      6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

      IUPAC Name

      6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

      Molecular Formula

      C17H11Cl2F3N2O

      Molecular Weight

      387.18

      InChI

      InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3

      InChI Key

      TWZSXJPEMKQZQL-UHFFFAOYSA-N

      SMILES

      CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.